![molecular formula C11H17BrO2 B2867500 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 256954-28-6](/img/structure/B2867500.png)
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is a chemical compound with the molecular formula C11H17BrO2 . It is a derivative of bicyclo[3.3.1]nonane, a moiety that is predominant in many biologically active natural products . These derivatives are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives has been explored in various studies . For instance, Effenberger discovered an efficient route toward the synthesis of bicyclo[3.3.1]nonane ring systems through the reaction of 1-methoxy-1-cyclohexene and malonyl dichloride . This versatile methodology has been used by several research groups to achieve synthetic targets containing the bicyclic core .Molecular Structure Analysis
The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives, including 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid, have been examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .Aplicaciones Científicas De Investigación
Anticancer Chemotherapeutics
The bicyclo[3.3.1]nonane moiety is a prominent feature in many biologically active natural products due to its unique characteristics. Derivatives of this compound, including 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid, have been explored for their potential as anticancer agents . Researchers are investigating these derivatives for their ability to act as potent anticancer entities, with studies focusing on their efficacy and mechanisms of action against various cancer cell lines.
Asymmetric Catalysis
In the field of synthetic chemistry, asymmetric catalysis is crucial for producing chiral molecules. Derivatives of bicyclo[3.3.1]nonane are attractive to researchers for their use in asymmetric catalysis . The unique structure of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid could potentially offer new pathways for catalytic reactions, leading to the development of novel synthetic methods for chiral compounds.
Ion Receptors and Metallocycles
The structural framework of bicyclo[3.3.1]nonane derivatives makes them suitable for use as ion receptors and in the formation of metallocycles . These applications are significant in the development of sensors and devices that can detect and measure the presence of specific ions, which is valuable in environmental monitoring and analytical chemistry.
Molecular Tweezers
Molecular tweezers are host molecules that can bind selectively to guest molecules. The bicyclo[3.3.1]nonane derivatives, due to their conformation and functional groups, can be designed to function as molecular tweezers . This application is particularly relevant in the study of molecular recognition and can be used to understand biological processes or develop new materials.
Organic Synthesis
The compound is used in organic synthesis, particularly in multicomponent reactions. These reactions are a cornerstone in the construction of complex molecules, and the bicyclo[3.3.1]nonane core is a valuable component in these syntheses . It provides a rigid scaffold that can lead to the development of new pharmaceuticals and materials.
Material Science
In material science, the bicyclo[3.3.1]nonane derivatives are being studied for their potential use in creating new materials with unique properties . The robustness of the bicyclic structure could contribute to the development of materials with enhanced stability and performance.
Analytical Chemistry
In analytical chemistry, the derivatives of bicyclo[3.3.1]nonane are used to develop new analytical methods. Their strong intermolecular interactions and potential for forming chiral networks make them useful in the analysis of complex mixtures and in the development of chromatographic techniques .
Environmental Science
The study of bicyclo[3.3.1]nonane derivatives in environmental science is an emerging field. Researchers are exploring the use of these compounds in the detection and removal of pollutants, as well as in the study of environmental processes .
Direcciones Futuras
The future directions in the research of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid and its derivatives could involve further exploration of their potential applications in asymmetric catalysis, anticancer therapies, and other areas . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
Mecanismo De Acción
Target of Action
It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Mode of Action
It is known that the hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure . The two bromine atoms in the compound have significant halogen – halogen interactions .
Action Environment
It is known that the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
Propiedades
IUPAC Name |
5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c12-8-10-3-1-5-11(7-10,9(13)14)6-2-4-10/h1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMBPUJWFHQGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCC(C1)(C2)C(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
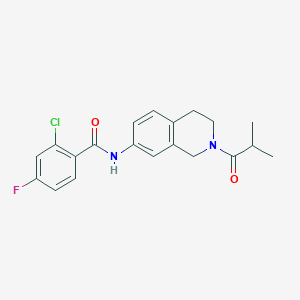
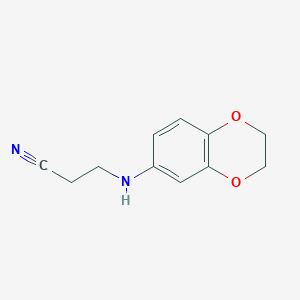
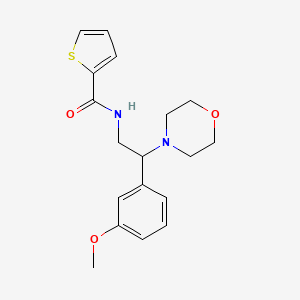
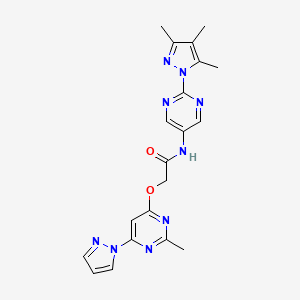
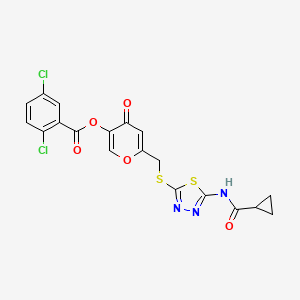
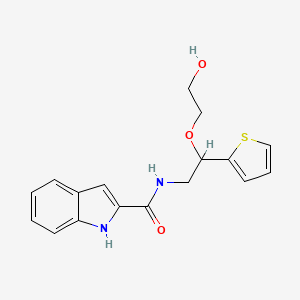
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)

![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)
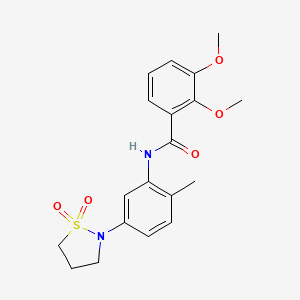

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)